3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide
Description
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide is a sulfamoyl-containing hydroxamic acid derivative characterized by a benzyl(methyl)sulfamoyl group attached to a propanamide backbone with an N-hydroxy moiety.
Properties
CAS No. |
919996-82-0 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-[benzyl(methyl)sulfamoyl]-N-hydroxypropanamide |
InChI |
InChI=1S/C11H16N2O4S/c1-13(9-10-5-3-2-4-6-10)18(16,17)8-7-11(14)12-15/h2-6,15H,7-9H2,1H3,(H,12,14) |
InChI Key |
QMUWPOXOYDHBPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide typically involves the reaction of benzyl(methyl)sulfamoyl chloride with N-hydroxypropanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfide or thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfamoyl-Containing Derivatives
LMM5 and LMM11 ()
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- Key Features : Incorporates a 1,3,4-oxadiazole ring and a 4-methoxyphenyl group.
- Activity : Antifungal (tested against fungal strains, though efficacy relative to fluconazole is unspecified).
- Physicochemical Properties : Requires solubilization in DMSO with Pluronic F-127 surfactant, indicating moderate hydrophobicity .
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Target Compound vs. LMM Series
Hydroxamic Acid Analogs ()
Compounds 6–10 in are N-(4-chlorophenyl)-substituted hydroxamic acids with varying aliphatic/cyclic chains (e.g., cyclopropane, cyclohexyl). Key comparisons include:
- Compound 6 : N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide.
- Compound 10 : N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide.
Thermodynamic and Topological Properties ()
The benzyl sulfamoyl group in the target compound demonstrates unique topological indices (e.g., Zagreb type indices, Forgotten index), which statistically correlate with heat of formation (HOF). Computational models predict:
- HOF Trends : Benzyl sulfamoyl networks show lower HOF values compared to cyclohexyl or cyclopentyl analogs, implying greater thermodynamic stability.
- Implications for Drug Design : Lower HOF may enhance solubility and bioavailability, making the target compound more favorable than bulkier derivatives like LMM11 .
Comparative Data Table
Notes on Evidence Limitations
- Antioxidant Data Gaps : focuses on chlorophenyl-hydroxamic acids; direct assays for the target compound are needed.
Biological Activity
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 272.33 g/mol
This compound features a benzyl group, a sulfamoyl moiety, and an N-hydroxypropanamide structure, which contribute to its biological activity.
Research indicates that this compound exhibits several biological activities, including:
- Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression. This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes, making it a candidate for cancer therapy .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory properties by modulating signaling pathways associated with inflammation, potentially providing therapeutic benefits in conditions like psoriasis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits HDAC activity in various cancer cell lines. The results indicated a dose-dependent increase in histone acetylation, correlating with reduced cell proliferation .
- In Vivo Studies : Animal models treated with this compound showed significant reductions in tumor volume compared to control groups. The study highlighted the potential for this compound to be developed as an anti-cancer agent .
- Pharmacological Profiles : The compound has been evaluated for its pharmacokinetic properties, demonstrating favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other known HDAC inhibitors:
| Compound Name | HDAC Inhibition | Anti-inflammatory Activity | Cancer Cell Line Efficacy |
|---|---|---|---|
| This compound | Yes | Yes | High |
| Vorinostat (SAHA) | Yes | Moderate | Moderate |
| Panobinostat | Yes | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
